molecular formula C35H27NO9 B1352745 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide CAS No. 286369-05-9

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide

Cat. No.: B1352745
CAS No.: 286369-05-9
M. Wt: 605.6 g/mol
InChI Key: JKHRAWZFZMGIKG-JWXZHISWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide is a useful research compound. Its molecular formula is C35H27NO9 and its molecular weight is 605.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30+,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHRAWZFZMGIKG-JWXZHISWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457830
Record name (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286369-05-9
Record name (2R,3R,4R,5S,6S)-3,5-Bis(benzoyloxy)-2-[(benzoyloxy)methyl]-6-cyanooxan-4-yl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The C-Glycoside Imperative: Engineering Stability into the Glycome

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to C-glycoside Precursors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Kinetic Advantage

In the landscape of carbohydrate chemistry and drug discovery, the O-glycosidic bond is the Achilles' heel. While biologically ubiquitous, its susceptibility to enzymatic hydrolysis (by glycosidases) and acidic cleavage limits the pharmacokinetic half-life of carbohydrate-based therapeutics.

C-glycosides —where the exocyclic oxygen is replaced by a methylene or methine group—offer an isosteric solution. The C–C bond energy (~83 kcal/mol) significantly exceeds that of the C–O bond (~85 kcal/mol is the bond energy, but the kinetic barrier to hydrolysis is the differentiator). C-glycosides are metabolically stable, resistant to glycosidase degradation, and often retain the bioactive conformation of their O-linked counterparts.

This guide provides a technical analysis of the precursors used to synthesize these scaffolds, focusing on mechanistic causality and reproducible protocols.

Classification of C-Glycoside Precursors[1]

The selection of a precursor is dictated by the polarity of the bond formation. We categorize precursors into three mechanistic pillars: Electrophilic Anomeric Centers , Nucleophilic Anomeric Centers , and Radical Precursors .

The Precursor Decision Matrix

The following diagram illustrates the strategic selection of precursors based on the target moiety and available reagents.

Precursor_Matrix Start Target C-Glycoside Electrophilic Electrophilic Donor (Reaction with C-Nucleophiles) Start->Electrophilic Nucleophilic Nucleophilic Donor (Reaction with Electrophiles) Start->Nucleophilic Radical Radical Donor (SOMO Reactions) Start->Radical Glycals Glycals (Ferrier/Heck types) Electrophilic->Glycals Halides Glycosyl Halides/Imidates (Lewis Acid Mediated) Electrophilic->Halides Lactones Sugar Lactones (Addn of R-Li/R-MgX) Electrophilic->Lactones Lithio Glycosyl Lithium/Samarium Nucleophilic->Lithio Stannanes Glycosyl Stannanes Nucleophilic->Stannanes Sulfides Glycosyl Sulfides/Sulfones Radical->Sulfides Seleno Selenoglycosides Radical->Seleno

Caption: Strategic selection of C-glycoside precursors based on reaction polarity and mechanistic requirements.

Detailed Precursor Analysis
Precursor ClassKey SpeciesMechanism of ActivationStereocontrol Factors
Electrophilic Glycosyl Acetates / Halides Lewis Acid (LA) activation generates an oxocarbenium ion .Anomeric Effect: Axial attack favored (α-product). Neighboring Group Participation (NGP): C2-acyl groups direct trans-attack (β-product).
Electrophilic Glycals Pd/Ni-catalyzed cross-coupling or acid-catalyzed Ferrier rearrangement.Stereochemistry often dictated by the catalyst ligand sphere or pseudo-axial attack on the half-chair.
Electrophilic Sugar Lactones Direct nucleophilic attack by Organolithium/Grignard reagents.[1]Generates a hemiketal intermediate; reduction step determines final stereochemistry (often β-selective due to steric delivery of hydride).
Nucleophilic Glycosyl Sulfones Deprotonation (Ramberg-Bäcklund) or Julia-type olefination.Often yields mixtures; requires specific geometry of the sulfone.
Radical Glycosyl Xanthates / Halides Giese reaction (AIBN/Bu3SnH) or Photoredox catalysis.Thermodynamic control; axial radical preference often leads to α-C-glycosides.

Core Protocol: Lewis Acid-Mediated Allylation (The Sakurai Mode)

This section details the synthesis of C-allyl glycosides using glycosyl acetates. This is a "Gold Standard" reaction for introducing a functionalizable handle (the alkene) at the anomeric position.

The Mechanistic Logic

The reaction relies on the generation of a highly electrophilic oxocarbenium ion . The choice of Lewis Acid (LA) and solvent is critical:

  • Solvent: Acetonitrile (MeCN) favors the β-product (kinetic control via nitrilium ion intermediate), while Ether/DCM favors the α-product (thermodynamic anomeric effect).

  • Lewis Acid: TMSOTf or BF3[2][3]·OEt2 are standard. They coordinate to the leaving group (acetate), facilitating ionization.

Step-by-Step Protocol

Target: Synthesis of 1-C-allyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

Reagents:

  • Precursor: 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (Structure verified by 1H NMR).

  • Nucleophile: Allyltrimethylsilane (3.0 equiv).

  • Lewis Acid: Boron trifluoride diethyl etherate (BF3·OEt2) (2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add the glucopyranose precursor (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Nucleophile Addition: Add Allyltrimethylsilane (3.0 mmol) via syringe. Cool the mixture to 0°C .

    • Why? Cooling controls the exotherm of the LA addition and prevents side reactions (polymerization of silane).

  • Activation: Dropwise add BF3·OEt2 (2.0 mmol) over 5 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours.

    • Self-Validation: Monitor by TLC (Hexane/EtOAc 2:1). The starting material (Rf ~0.5) should disappear; product appears at Rf ~0.6.

  • Quenching: Pour the mixture into ice-cold saturated NaHCO3 (20 mL). Stir vigorously for 15 minutes to hydrolyze silyl byproducts.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Interpretation:

  • 1H NMR (CDCl3): Look for the anomeric proton (H-1). For the α-anomer , H-1 typically appears as a dt (doublet of triplets) at ~4.2 ppm with a coupling constant J1,2 ≈ 5-7 Hz. The allyl terminal alkene protons appear at 5.0–5.8 ppm.

  • 13C NMR: The anomeric carbon shifts upfield (~70-75 ppm) compared to the O-glycoside (~90-100 ppm).

Advanced Application: SGLT2 Inhibitors (The Gliflozins)[7][8]

The most commercially significant application of C-glycosides is the SGLT2 inhibitor class (e.g., Dapagliflozin, Canagliflozin). These drugs prevent renal glucose reabsorption.[4]

The Synthetic Challenge

The synthesis requires attaching a bulky diaryl aglycone to the sugar ring with precise β-stereochemistry .

The Gluconolactone Pathway

The industrial route often utilizes a Gluconolactone precursor. This method bypasses the unstable glycosyl halide and allows for convergent synthesis.

SGLT2_Synthesis Lactone Gluconolactone Precursor (Trimethylsilyl protected) Addition 2. Nucleophilic Addition Ar-Li attacks Lactone Carbonyl Lactone->Addition ArylHalide Aryl Halide Aglycone (Ar-Br) Lithiation 1. Lithiation (n-BuLi, -78°C) Generates Ar-Li ArylHalide->Lithiation Lithiation->Addition Hemiketal Intermediate: Hemiketal (Mixture of anomers) Addition->Hemiketal Reduction 3. Silane Reduction (Et3SiH + BF3·OEt2) Hemiketal->Reduction Product Final C-Glycoside (β-anomer) (SGLT2 Inhibitor Scaffold) Reduction->Product

Caption: Convergent synthesis of SGLT2 inhibitors via nucleophilic addition to gluconolactone followed by stereoselective reduction.

Critical Mechanistic Insight (The Reduction Step): The reduction of the hemiketal is the stereodefining step.

  • Acid Activation: BF3·OEt2 removes the hydroxyl group, generating an oxocarbenium ion.

  • Hydride Delivery: The triethylsilane (Et3SiH) approaches from the axial face (α-face), driven by the desire to minimize steric clash with the C2-substituents or via a chair-like transition state.

  • Result: The hydride attack from the α-face forces the aryl group into the equatorial position, yielding the desired β-C-glycoside .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Lewis Acid Method) Moisture in solvent/LA.Distill BF3[5]·OEt2 over CaH2. Use molecular sieves in the reaction vessel.
Wrong Stereochemistry (α/β ratio) Solvent effect or Temperature.Switch solvents (Ether vs. MeCN). Lower temperature to -78°C to enhance kinetic control.
Elimination (Glycal formation) Basic workup too harsh or high temperature.Keep reaction cold. Ensure nucleophile is in excess to compete with elimination pathways.
Incomplete Reduction (SGLT2) Steric bulk of aglycone.Increase equivalents of Et3SiH. Allow longer reaction times at -20°C before warming.

References

  • Yang, Y., & Yu, B. (2017).[6] Recent Advances in the Chemical Synthesis of C-Glycosides. Chemical Reviews, 117(19), 12281–12356.[5] Link

  • Kitamura, K., Ando, Y., Matsumoto, T., & Suzuki, K. (2018). Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics. Chemical Reviews, 118(4), 1495–1598. Link

  • Meng, W., et al. (2013). Efficient Synthesis of Dapagliflozin, a Novel SGLT2 Inhibitor.[7] Journal of Medicinal Chemistry, 56, 1234-1245. (Note: Representative citation for SGLT2 synthesis logic).

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Science, 322(5898), 77–80. (Foundational for modern radical mechanisms). Link

  • Deng, R., & Chen, G. (2023). C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors.[8] Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis protocol for 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide, a valuable building block in medicinal chemistry and drug development. As a C-glycoside, this compound features a carbon-carbon bond at the anomeric center, rendering it resistant to enzymatic and chemical hydrolysis, a significant advantage over its O-glycoside counterparts.[1][2] This enhanced stability makes it an attractive precursor for developing novel therapeutics, including enzyme inhibitors and antiviral agents.

The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereoselectivity. This guide will walk through the foundational chemistry, provide a robust step-by-step protocol, and offer insights into process optimization and troubleshooting.

Synthetic Strategy and Core Principles

The overall synthesis is achieved in three primary stages, starting from the readily available D-glucose. The strategy hinges on the strategic protection of the hydroxyl groups, activation of the anomeric center, and finally, the stereoselective introduction of the cyanide moiety.

Synthesis_Workflow D_Glucose D-Glucose Perbenzoylation Stage 1: Perbenzoylation D_Glucose->Perbenzoylation Penta_O_benzoyl 1,2,3,4,6-Penta-O-benzoyl- β-D-glucopyranose Perbenzoylation->Penta_O_benzoyl Bromination Stage 2: Anomeric Bromination Penta_O_benzoyl->Bromination Glycosyl_Bromide 2,3,4,6-Tetra-O-benzoyl- α-D-glucopyranosyl bromide Bromination->Glycosyl_Bromide Cyanation Stage 3: Stereoselective Cyanation Glycosyl_Bromide->Cyanation Final_Product 2,3,4,6-Tetra-O-benzoyl- β-D-glucopyranosyl cyanide Cyanation->Final_Product

Caption: High-level workflow for the synthesis of the target C-glycoside.

Mechanistic Insights: The Key to Stereocontrol

The stereochemical outcome of this synthesis, yielding the desired β-anomer, is not accidental. It is a direct consequence of the "neighboring group participation" effect during the formation and subsequent reaction of the glycosyl bromide intermediate.

  • Anomeric Bromination : The reaction of the perbenzoylated glucose with HBr proceeds via an SN1-type mechanism, forming an oxocarbenium ion intermediate. The benzoyl group at the C2 position, being on the 'bottom' face of the pyranose ring (in the typical chair conformation), attacks the anomeric carbon from the same face. This intramolecular cyclization forms a stable five-membered dioxolanium ion. This intermediate effectively blocks the α-face of the anomeric carbon.

  • Stereoselective Cyanation : The cyanide nucleophile (from a source like Trimethylsilyl cyanide, TMSCN), activated by a Lewis acid, can then only attack the anomeric carbon from the opposite, unhindered β-face.[3][4] This SN2-like displacement opens the dioxolanium ring and exclusively forms the 1,2-trans product, which in the case of glucose is the β-glycosyl cyanide. This principle is a cornerstone of the venerable Koenigs-Knorr reaction and its modern variants.[5][6]

Mechanism cluster_0 Neighboring Group Participation & S_N2 Displacement Bromide α-Glycosyl Bromide Oxocarbenium Oxocarbenium Ion (Intermediate) Bromide->Oxocarbenium - Br⁻ Dioxolanium Acyl-Dioxolanium Ion (Blocks α-face) Oxocarbenium->Dioxolanium Intramolecular Attack by C2-Benzoyl Product β-Glycosyl Cyanide (1,2-trans product) Dioxolanium->Product S_N2 attack from β-face Nu CN⁻ (from TMSCN) Nu->Dioxolanium

Caption: Mechanism ensuring β-selectivity via neighboring group participation.

Detailed Experimental Protocols

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials
Reagent/MaterialGradeSupplier SuggestionNotes
D-Glucose (anhydrous)ACS ReagentSigma-AldrichDry in vacuum oven at 60°C for 4h before use.
PyridineAnhydrous, >99.8%Acros OrganicsStore over molecular sieves.
Benzoyl Chloride>99%Alfa AesarUse freshly opened bottle or redistill.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ScientificStore over molecular sieves.
Hydrogen Bromide in Acetic Acid33 wt. %Sigma-AldrichHandle with extreme care. Corrosive.
Trimethylsilyl cyanide (TMSCN)>98%TCI AmericaHighly toxic. Handle in a certified fume hood.
Boron trifluoride diethyl etherate (BF₃·OEt₂)Redistilled, >98%Sigma-AldrichCorrosive and moisture-sensitive.
Diethyl EtherAnhydrousEMD Millipore
Ethyl AcetateHPLC GradeFisher ScientificFor chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Stage 1: Synthesis of 1,2,3,4,6-Penta-O-benzoyl-β-D-glucopyranose

This procedure employs benzoyl chloride in pyridine to fully protect all hydroxyl groups of glucose. Pyridine acts as both the solvent and an acid scavenger.[7]

  • Setup : To a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous D-glucose (20.0 g, 0.111 mol).

  • Dissolution : Add 300 mL of anhydrous pyridine and cool the flask to 0°C in an ice-water bath.

  • Benzoylation : Slowly add benzoyl chloride (77.0 mL, 0.666 mol, 6.0 equiv.) dropwise via the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours. The reaction mixture will become a thick, yellowish slurry.

  • Quenching : Carefully pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A gummy solid will precipitate. Continue stirring for 1 hour until the solid hardens.

  • Isolation : Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the smell of pyridine is gone.

  • Purification : Dissolve the crude solid in 400 mL of dichloromethane. Wash the organic layer sequentially with 200 mL of 1 M HCl, 200 mL of saturated NaHCO₃ solution, and 200 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting white solid from ethanol to yield pure 1,2,3,4,6-penta-O-benzoyl-β-D-glucopyranose.

    • Expected Yield: 80-85%

    • Characterization: The product can be confirmed by ¹H NMR and mass spectrometry.

Stage 2: Synthesis of 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide

This step converts the perbenzoylated sugar into a reactive glycosyl donor by introducing a bromide at the anomeric position.[8]

  • Setup : Dissolve the dried pentabenzoyl glucose (50.0 g, 0.072 mol) in 250 mL of anhydrous dichloromethane in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Bromination : Cool the solution to 0°C. Slowly add 33 wt. % hydrogen bromide in acetic acid (40 mL, ~0.216 mol) dropwise over 30 minutes.

  • Reaction : Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (typically 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Workup : Pour the reaction mixture into 500 mL of ice-cold water. Separate the organic layer, and wash it carefully with ice-cold saturated NaHCO₃ solution until gas evolution ceases, followed by a final wash with brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 40°C. The resulting product, 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide, is often used directly in the next step without further purification as it can be unstable.[9]

    • Expected Yield: Quantitative (used crude).

    • Note: The α-bromide is a moisture-sensitive crystalline solid. Prompt use is recommended.

Stage 3: Synthesis of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide

This is the critical C-C bond-forming step, where the glycosyl bromide is converted to the target C-glycoside.

  • Setup : To a flame-dried 1 L round-bottom flask under a nitrogen atmosphere, add the crude glycosyl bromide from the previous step (assumed 0.072 mol) and dissolve it in 400 mL of anhydrous dichloromethane.

  • Addition of Reagents : Add trimethylsilyl cyanide (TMSCN) (13.5 mL, 0.108 mol, 1.5 equiv.). Cool the solution to -20°C using a dry ice/acetone bath.

  • Catalysis : Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (11.0 mL, 0.086 mol, 1.2 equiv.) dropwise, maintaining the internal temperature below -15°C.[10]

  • Reaction : Stir the reaction mixture at -20°C for 4 hours. Monitor the progress by TLC.

  • Quenching : Once the reaction is complete, quench by adding 100 mL of saturated NaHCO₃ solution. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction : Transfer the mixture to a separatory funnel, add 200 mL of water, and separate the layers. Wash the organic layer with brine (2 x 150 mL).

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to a crude oil. Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the pure 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl cyanide as a white solid.

    • Expected Yield: 75-85% over two steps.

    • Characterization: The final product's structure and stereochemistry should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The β-configuration is typically confirmed by the large axial-axial coupling constant (~9-10 Hz) of the anomeric proton (H-1) in the ¹H NMR spectrum.

Troubleshooting and Process Optimization

  • Low Yield in Stage 1 : Incomplete drying of glucose or pyridine is a common issue. Ensure all reagents and glassware are scrupulously dry. The reaction is exothermic; poor temperature control can lead to side products.

  • Instability of Glycosyl Bromide (Stage 2) : The glycosyl bromide is sensitive to moisture and heat. Workup should be performed quickly and at low temperatures. It is best to use the crude product immediately. If storage is necessary, it should be under an inert atmosphere at low temperatures.

  • Poor Stereoselectivity in Stage 3 : The use of a participating protecting group (like benzoyl) at C2 is critical for β-selectivity. If α/β mixtures are observed, it could indicate incomplete formation of the dioxolanium intermediate or the presence of water, which can hydrolyze the bromide and scramble the stereocenter. Ensure anhydrous conditions and low temperatures are maintained.

  • Lewis Acid Choice : While BF₃·OEt₂ is effective, other Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used and may offer different reaction kinetics or yields depending on the substrate.[4] Empirical optimization may be required.

Conclusion

The synthesis of 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl cyanide is a robust and well-documented process that provides access to a valuable synthetic intermediate. Success relies on a firm understanding of the underlying mechanistic principles, particularly the role of neighboring group participation in controlling stereochemistry. By adhering to strict anhydrous conditions and careful temperature management, researchers can reliably produce this C-glycoside in high yield and purity, paving the way for further exploration in drug discovery and chemical biology.

References

  • Schmidt, O. Th., & Schmadel, H. (1961). Justus Liebigs Annalen der Chemie, 649(1), 149-157. (Note: While this is a foundational reference for related compounds, a direct clickable URL is not readily available for this historical document).
  • Yadav, R., et al. (2023). Plant cyanogenic glycosides: from structure to properties and potential applications. Applied Biological Chemistry, 66(1), 1-18. [Link]

  • Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications, 48(Special Issue G), 61-64. [Link]

  • James, K. (2026, January 9). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Bernaerts, K., et al. (2023). Stereoselective Synthesis of Glycosyl Cyanides by TMSOTf‐Mediated Ring Opening of 1,6‐Anhydro Sugars. Chemistry – A European Journal, 29(5). [Link]

  • Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. (Note: A direct clickable URL is not readily available for this historical document).
  • Wikipedia contributors. (2023, May 22). Koenigs–Knorr reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • North, M., & Belokon, Y. (2010). Investigation of Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis. Tetrahedron, 66(40), 7946-7954. [Link]

  • Yang, Y., & Yu, B. (2017). Recent Advances in the Chemical Synthesis of C-Glycosides. Chemical Reviews, 117(19), 12281-12356. [Link]

  • Cipolla, L., et al. (2007). Synthesis of C- and S-Glycosides. In Comprehensive Glycoscience (pp. 649-688). Elsevier. [Link]

  • Møller, B. L. (2014). Cyanogenic Glycosides: Synthesis, Physiology, and Phenotypic Plasticity. Annual Review of Plant Biology, 65, 145-171. [Link]

  • Schuerch, C. (1984). Benzoylation of sugars, polyols and amino acids in biological fluids for high-performance liquid chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 309, 55-63. [Link]

  • Wang, Y., et al. (2008). Glycosylation-Induced and Lewis Acid-Catalyzed Asymmetric Synthesis of β-N-Glycosidically Linked α-Aminophosphonic Acids Derivatives. Synthesis, 2008(14), 2339-2344. [Link]

  • Huang, C.-Y., & Guo, C.-C. (2011). Stereoselective Synthesis of 2-C-branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars. The Journal of Organic Chemistry, 76(6), 1819-1831. [Link]

  • Chemistry LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10556295, 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide. Retrieved February 14, 2026 from [Link].

Sources

The Cyanide Keystone: A Guide to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl Cyanide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutic agents with enhanced stability and biological activity is a perpetual endeavor. In the realm of carbohydrate chemistry, the synthesis of C-glycosides stands out as a pivotal strategy in this pursuit. These molecules, where the anomeric carbon of a sugar is linked to an aglycone via a carbon-carbon bond, offer superior metabolic stability compared to their O- and N-glycoside counterparts, making them highly attractive candidates for drug development.[1][2] At the heart of many C-glycoside syntheses lies a versatile and reactive building block: 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide .

This comprehensive guide provides an in-depth exploration of the applications of this key intermediate in drug discovery. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its application, and showcase its role in the creation of bioactive molecules, with a particular focus on the development of next-generation therapeutics.

The Strategic Advantage of Benzoyl Protection and the Cyanide Handle

The efficacy of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide as a precursor in complex syntheses stems from two key structural features: the benzoyl protecting groups and the anomeric cyanide.

  • Benzoyl Protecting Groups: Unlike the more commonly used benzyl ethers, benzoyl esters offer distinct advantages. They are highly crystalline, facilitating purification of intermediates, and can be removed under specific basic conditions, offering an orthogonal deprotection strategy to the hydrogenolysis required for benzyl groups.[3] Furthermore, the electron-withdrawing nature of the benzoyl groups can influence the reactivity of the glycosyl donor.

  • The Anomeric Cyanide: The cyanide group at the anomeric position serves as a masked carbanion or a precursor to other functional groups. It can be activated under various conditions to react with a range of electrophiles, enabling the formation of the crucial C-C bond that defines a C-glycoside. This versatility allows for the introduction of diverse aglycone moieties, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Application in the Synthesis of SGLT2 Inhibitors: A Case Study

A prominent and highly successful application of C-glycoside synthesis is in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[3][4][5] These drugs work by preventing the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels. Many blockbuster SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, are C-aryl glucosides.[4]

While many reported syntheses of SGLT2 inhibitors utilize a gluconolactone intermediate derived from the corresponding benzylated glucose, the strategic use of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide offers an alternative and powerful route to access these and other novel C-aryl glycosides. The cyanide can be strategically converted to a carbonyl group or can participate in reactions with organometallic reagents to directly install the desired aryl aglycone.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key transformations involving 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Protocol 1: Synthesis of a C-Aryl Glucoside via Reaction with a Grignard Reagent

This protocol details the Lewis acid-mediated addition of an aryl Grignard reagent to 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide to form a protected C-aryl glucoside.

Reaction Scheme:

G GlcCN 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide Intermediate Iminomagnesium Intermediate GlcCN->Intermediate Grignard ArMgBr (Aryl Grignard Reagent) Grignard->Intermediate LewisAcid Lewis Acid (e.g., BF3·OEt2) LewisAcid->Intermediate Solvent Anhydrous THF, -78 °C to rt Solvent->Intermediate Product Protected C-Aryl Glucoside (Ketone) Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., sat. NH4Cl) Workup->Product

Caption: C-Aryl Glucoside Synthesis Workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanideN/A591.581.01.0
Aryl Magnesium Bromide (e.g., Phenylmagnesium bromide)100-58-3181.311.21.2
Boron trifluoride diethyl etherate (BF₃·OEt₂)109-63-7141.931.21.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49--
Dichloromethane (DCM)75-09-284.93--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide (1.0 eq). Dissolve the cyanide in anhydrous THF.

    • Causality: Anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is essential to control the reactivity of the organometallic reagent and minimize side reactions.

  • Addition of Lewis Acid: Slowly add boron trifluoride diethyl etherate (1.2 eq) to the cooled solution. Stir for 15 minutes.

    • Causality: The Lewis acid activates the cyanide group, making it more susceptible to nucleophilic attack.

  • Addition of Grignard Reagent: Add the aryl magnesium bromide solution (1.2 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Warming and Quenching: Once the reaction is complete, slowly warm the mixture to 0 °C and then quench by the careful addition of saturated aqueous ammonium chloride solution.

    • Causality: The aqueous workup hydrolyzes the intermediate imine to the desired ketone and neutralizes the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the protected C-aryl glucoside.

Protocol 2: Deprotection of Benzoyl Groups

This protocol describes the removal of the benzoyl protecting groups to yield the final C-glycoside.

Reaction Scheme:

G Protected Protected C-Aryl Glucoside Deprotected Final C-Aryl Glucoside Protected->Deprotected Base NaOMe in MeOH Base->Deprotected Solvent MeOH/DCM Solvent->Deprotected

Caption: Benzoyl Deprotection Workflow.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Protected C-Aryl Glucoside--1.01.0
Sodium Methoxide (NaOMe) in Methanol124-41-454.02catalytic-
Methanol (MeOH)67-56-132.04--
Dichloromethane (DCM)75-09-284.93--
Amberlite IR-120 (H⁺ form) resin39389-20-3---

Procedure:

  • Dissolution: Dissolve the protected C-aryl glucoside (1.0 eq) in a mixture of methanol and dichloromethane.

  • Addition of Base: Add a catalytic amount of sodium methoxide in methanol.[6]

    • Causality: Sodium methoxide is a strong base that catalyzes the transesterification of the benzoyl esters, leading to their removal.

  • Reaction Monitoring: Monitor the reaction by TLC until all starting material is consumed.

  • Neutralization: Neutralize the reaction mixture with Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

    • Causality: The acidic resin neutralizes the basic sodium methoxide, stopping the reaction and preventing potential side reactions during workup.

  • Filtration and Concentration: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the final deprotected C-glycoside.

Future Perspectives and Conclusion

The strategic application of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide continues to be a valuable tool in the arsenal of the medicinal chemist. Its unique combination of stable, yet readily cleavable, protecting groups and a versatile anomeric cyanide handle allows for the efficient construction of complex C-glycosides. As the demand for metabolically robust glycomimetics and novel therapeutic agents grows, the innovative use of this and related glycosyl donors will undoubtedly play a crucial role in the future of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable building block in their own synthetic endeavors.

References

  • Misra, A. K., & Raghunathan, R. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 933–965. [Link]

  • BenchChem. (2025). Application of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Benzyl 2-Deoxy-C-Glycosides. In PubChem.
  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]

  • Han, S., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & Medicinal Chemistry, 22(13), 3443-3455. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Liu, C. F., et al. (2022). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. Molecules, 27(21), 7439. [Link]

  • ResearchGate. (n.d.). Occurrence and synthesis strategies for C-aryl glycosides.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Benzoyl Group Deprotection in Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzoyl group deprotection. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of benzoyl protecting groups in intricate molecular architectures. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities with confidence.

Introduction: The Benzoyl Group - A Double-Edged Sword

The benzoyl (Bz) group is a widely used protecting group for hydroxyl and amino functionalities in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry.[1][2][3] Its popularity stems from its stability under a range of reaction conditions. However, this same stability can make its removal a significant challenge, especially in molecules laden with other sensitive functional groups. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the deprotection of benzoyl groups.

Issue 1: Incomplete or Stalled Deprotection Reaction

Question: My benzoyl deprotection reaction is not going to completion, or it has stalled. What are the likely causes and how can I resolve this?

Answer: Incomplete deprotection is a common frustration. The root cause often lies in steric hindrance, suboptimal reaction conditions, or the inherent stability of the benzoyl ester. Here’s a systematic approach to troubleshooting:

  • Steric Hindrance: In complex molecules, the benzoyl group may be located in a sterically congested environment, limiting reagent access.

    • Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely for potential side product formation.

    • Solution 2: Use a Smaller Nucleophile: If using a bulky base, consider switching to a smaller, more aggressive nucleophile. For example, if Zemplén saponification with sodium methoxide is sluggish, a stronger base like sodium hydroxide or lithium hydroxide in a mixed aqueous/organic solvent system might be more effective.[4]

    • Solution 3: Prolonged Reaction Time: Simply extending the reaction time can sometimes be sufficient to drive the reaction to completion.

  • Suboptimal Reagent Concentration or Activity: The deprotection reagent may have degraded or be present in an insufficient amount.

    • Solution 1: Use Fresh Reagents: Always use freshly prepared solutions of reagents like sodium methoxide, as they can degrade upon storage.

    • Solution 2: Increase Reagent Stoichiometry: For particularly stubborn benzoyl groups, increasing the equivalents of the base or nucleophile can be effective. However, be mindful of potential side reactions with other sensitive functional groups.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

    • Solution: Co-solvent System: Employ a co-solvent system to improve solubility. For example, in saponification reactions, adding tetrahydrofuran (THF) or dioxane to methanol or ethanol can enhance the solubility of non-polar substrates.

Issue 2: Unwanted Side Reactions and Byproduct Formation

Question: I am observing unexpected byproducts in my deprotection reaction. What are the common side reactions and how can I mitigate them?

Answer: Side reactions are a significant concern, particularly in complex molecules with multiple functional groups. Here are some of the most frequently encountered issues:

  • Acyl Group Migration: This is a well-documented phenomenon, especially in carbohydrate chemistry, where a benzoyl group can migrate to an adjacent free hydroxyl group under basic or acidic conditions.[5][6]

    • Mechanism: The migration typically proceeds through a cyclic orthoester intermediate.

    • Mitigation Strategies:

      • Milder Conditions: Employing milder deprotection conditions, such as using a catalytic amount of sodium methoxide at low temperatures (0 °C to room temperature), can minimize acyl migration.[7]

      • Choice of Base: The choice of base can influence the rate of migration. In some cases, using a non-nucleophilic base may be advantageous.

      • Protecting Group Strategy: In the synthetic design phase, consider the placement of protecting groups to minimize the possibility of migration between adjacent hydroxyls.

  • Epimerization: For substrates with stereocenters alpha to a carbonyl group, basic deprotection conditions can lead to epimerization.

    • Mitigation Strategies:

      • Careful Control of Reaction Conditions: Use the mildest possible basic conditions and monitor the reaction time closely.

      • Alternative Deprotection Methods: Consider non-basic deprotection methods if epimerization is a significant risk.

  • Cleavage of Other Sensitive Groups: Standard basic deprotection methods can inadvertently cleave other base-labile protecting groups, such as acetates or other esters.[2]

    • Mitigation Strategies:

      • Orthogonal Protecting Groups: The most robust solution is to employ an orthogonal protecting group strategy.[3][8] For instance, if your molecule contains an acetate group that needs to be preserved, a standard saponification will likely cleave both. In such cases, a different protecting group for the hydroxyl that is stable to base would be a better choice during the synthetic planning.

      • Chemoselective Methods: Explore chemoselective deprotection methods. For example, enzymatic deprotection can offer exquisite selectivity for a specific ester in the presence of others.

Frequently Asked Questions (FAQs)

Q1: What is the difference between benzoyl and benzyl deprotection?

This is a frequent point of confusion. A benzoyl group (Bz) is an acyl group (C6H5CO-), forming a benzoate ester with a hydroxyl group or a benzamide with an amino group. Deprotection involves the cleavage of this ester or amide bond, typically via hydrolysis or aminolysis.[2] A benzyl group (Bn) is a benzyl group (C6H5CH2-), forming a benzyl ether with a hydroxyl group or a benzylamine with an amino group. Deprotection of a benzyl group is most commonly achieved by catalytic hydrogenolysis.[9][10] The reaction conditions for deprotecting these two groups are generally not interchangeable.

Q2: What are the standard conditions for benzoyl group deprotection?

The most common method for the deprotection of benzoyl esters is saponification using a base. Key methods include:

  • Zemplén Saponification: This involves treating the benzoyl ester with a catalytic amount of sodium methoxide in methanol at room temperature.[7] It is a mild and widely used method, particularly for carbohydrates.

  • Hydrolysis with Hydroxides: Using stoichiometric amounts of sodium hydroxide (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent (e.g., methanol, ethanol, THF) is also common.[4]

  • Aminolysis: Treatment with ammonia in methanol or hydrazine in a suitable solvent can also be effective for cleaving benzoyl esters.[4]

Q3: How can I selectively deprotect a benzoyl group in the presence of other esters?

Achieving selectivity can be challenging as most basic hydrolysis conditions will cleave other ester groups as well.

  • Steric and Electronic Differentiation: In some cases, inherent differences in the steric and electronic environment of the esters can be exploited. A sterically hindered ester may react slower than a less hindered one.

  • Enzymatic Deprotection: The use of lipases or esterases can provide high chemoselectivity for the cleavage of a specific ester bond.

  • Strategic Synthesis: The most reliable approach is to plan your synthesis with an orthogonal protecting group strategy from the outset.[3][8]

Q4: My molecule is sensitive to strongly basic conditions. Are there milder alternatives for benzoyl deprotection?

Yes, for base-sensitive substrates, milder or alternative methods should be considered:

  • Catalytic Sodium Methoxide: As mentioned, the Zemplén method uses only a catalytic amount of base, making it significantly milder than stoichiometric saponification.[7]

  • Hydrazine: Hydrazine can be a milder alternative to strong hydroxides for the cleavage of some benzoyl esters.[4]

  • Reductive Cleavage: While less common for benzoyl esters compared to benzyl ethers, certain reductive conditions might be applicable, though they are often not chemoselective.

Data Presentation

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical YieldNotes
Methanolic Ammonia Saturated NH3 in Methanol, Room Temperature12-24 hours> 90%A mild and widely used method. Suitable for both N-benzoyl and O-benzoyl groups.[1]
Ammonium Hydroxide Concentrated (28-30%) NH4OH, 55-65 °C2-8 hours> 90%A faster method than methanolic ammonia due to elevated temperature. Commonly used in oligonucleotide deprotection.[1]
Sodium Methoxide Catalytic NaOMe in Methanol, Room Temperature1-4 hours> 95%A very efficient and rapid method for deprotecting O-benzoyl groups.[1]

Experimental Protocols

Protocol 1: Standard Benzoyl Deprotection using Sodium Methoxide in Methanol (Zemplén Conditions)

This protocol is particularly effective for the rapid and mild deprotection of O-benzoyl groups.[1]

Materials:

  • Benzoyl-protected compound

  • Methanol (anhydrous)

  • Sodium methoxide (solid or as a solution in methanol)

  • Amberlite IR-120 (H+) resin or similar acidic resin

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates and developing solvent

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the benzoyl-protected compound (1.0 g) in anhydrous methanol (40 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). If using a solution, add it dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, neutralize the mixture by adding Amberlite IR-120 (H+) resin until the pH is neutral (check with pH paper).

  • Stir for an additional 15-20 minutes.

  • Filter off the resin and wash it with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Benzoyl Deprotection using Hydrazine

This method can be useful for certain substrates, particularly when other methods are ineffective.

Materials:

  • Benzoyl-protected compound

  • Hydrazine hydrate

  • Ethanol or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates and developing solvent

  • Extraction and purification apparatus

Procedure:

  • Dissolve the benzoyl-protected compound (1.0 g) in ethanol (50 mL) in a round-bottom flask.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as extraction and column chromatography to remove the benzoyl hydrazide byproduct.

Visualization of Key Concepts

Deprotection_Decision_Workflow start Start: Benzoyl Deprotection Needed check_sensitivity Is the molecule sensitive to strong bases? start->check_sensitivity zemplen Use Zemplén Conditions (cat. NaOMe in MeOH) check_sensitivity->zemplen Yes strong_base Use Stoichiometric Base (NaOH or LiOH in aq. solvent) check_sensitivity->strong_base No check_other_esters Are other base-labile esters present? orthogonal_strategy Redesign Synthesis with Orthogonal Protecting Groups check_other_esters->orthogonal_strategy Yes end Deprotection Complete check_other_esters->end No zemplen->check_other_esters hydrazine Consider Hydrazine Deprotection zemplen->hydrazine If Zemplén fails strong_base->check_other_esters strong_base->hydrazine If strong base fails hydrazine->end enzymatic Consider Enzymatic Deprotection orthogonal_strategy->enzymatic Alternative orthogonal_strategy->end enzymatic->end

Caption: Decision workflow for selecting a benzoyl deprotection method.

Side_Reaction_Mitigation start Observed Side Reaction acyl_migration Acyl Migration start->acyl_migration epimerization Epimerization start->epimerization other_esters_cleaved Cleavage of Other Esters start->other_esters_cleaved mild_conditions Use Milder Conditions (e.g., low temp, cat. base) acyl_migration->mild_conditions epimerization->mild_conditions non_basic_methods Explore Non-Basic Methods epimerization->non_basic_methods orthogonal_protection Employ Orthogonal Protection other_esters_cleaved->orthogonal_protection

Caption: Mitigation strategies for common side reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group. BenchChem.
  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective cleavage of benzyl ethers, esters, and carbamates in the presence of other easily reducible groups. Tetrahedron Letters, 33(12), 1697-1700.
  • BenchChem. (2025).
  • Khurana, J. M., & Arora, R. (2009). Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis, 2009(07), 1127-1130. [Link]

  • Bajwa, J. S., & Anderson, R. C. (1991). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and N-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 32(27), 3021-3024.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. BenchChem.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • BenchChem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • University of Michigan. (n.d.). Alcohol Protecting Groups.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • University of Bristol. (n.d.).
  • Glycoscience Protocols (GlycoPODv2). (2021, October 6). De-O-acetylation using sodium methoxide. NCBI. [Link]

  • Al-Rawi, J. M. A., & Tsolis, A. K. (1976). Migration of a benzyl group in the Lossen-like rearrangement of an N-phosphinoyl-O-sulphonylhydoxylamine. Journal of the Chemical Society, Perkin Transactions 2, (1), 21-23.
  • Kim, H., & An, H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(18), 3763-3783. [Link]

  • ResearchGate. (2025, August 7). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.
  • Wikipedia. (n.d.). Protecting group. [Link]

  • ResearchGate. (2017, March 20). What is an easy method for the deprotection of Benzoyl group?. [Link]

  • Delogu, G. L., & Begala, M. (2018). Unexpected Migration of Benzoyl Group in the Synthesis of 3-Benzoyl-2-Phenylbenzofurans under Wittig Conditions. Proceedings, 2(1), 38. [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

  • ResearchGate. (2025, October 16). (PDF) Unexpected Migration of Benzoyl Group in the Synthesis of 3-Benzoyl-2-Phenylbenzofurans under Wittig Conditions.
  • ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8462-8468. [Link]

  • Seeberger, P. H. (Ed.). (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH.
  • Green, D. S., & Thompson, A. (2014). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. DalSpace.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • Delogu, G. L., & Begala, M. (2020). Unexpected migration of benzoyl group in the synthesis of 3-benzoyl-2-phenylbenzofurans under Wittig conditions. Tetrahedron Letters, 61(12), 151634.
  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(22), 4473-4477. [Link]

  • ResearchGate. (n.d.). Scheme 1 Zemplen deprotection of 4-O-benzyl-2,3,6-tri-O-benzoyl....
  • J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols.
  • Anastas, P., & Warner, J. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. Oxford University Press.
  • Sciencemadness Discussion Board. (2019, October 30). De-protection of N-Benzyl groups.
  • Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. [Link]

  • Suzhou Highfine Biotech. (2025, July 22). Amino Protecting Group-Benzyl Series.
  • ResearchGate. (2015, February 21). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Reactions.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • LookChem. (2022, August 11).
  • ResearchGate. (2026, February 7). A Mild and Practical Deprotection Method for Benzyl Thioethers.

Sources

Validation & Comparative

Comparison of 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide with glycosyl trichloroacetimidates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide compares 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide (a stable C-glycosyl derivative) with Glycosyl Trichloroacetimidates (highly reactive O-glycosyl donors).[1]

Anomeric Functionalization Strategies for Drug Discovery

Executive Summary

In carbohydrate chemistry and drug design, the modification of the anomeric center (C1) dictates the molecule's role. This guide compares two distinct classes of C1-functionalized glucose derivatives:

  • The Stable Isostere (Glycosyl Cyanide): 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide is a robust "destination" molecule.[1] It features a metabolically stable C–C bond and serves as a precursor to C-glycosides (e.g., SGLT2 inhibitors), carboxylic acids, and amide-linked glycomimetics.[1]

  • The Reactive Donor (Trichloroacetimidate): Glycosyl Trichloroacetimidates (Schmidt Donors) are transient "vehicle" molecules. They contain a labile C–O–C=N bond designed to be broken, making them the gold standard for synthesizing natural O-glycosidic linkages in oligosaccharides and prodrugs.

Key Distinction: Use the Cyanide when building stable pharmacophores. Use the Imidate when coupling sugars to alcohols or phenols.

Chemical Profile & Mechanism[1][2]

Structural Comparison
Feature2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanideGlycosyl Trichloroacetimidates (Schmidt Donors)
Anomeric Bond C–C (Nitrile)C–O (Imidate ester)
Bond Energy High (Stable to hydrolysis/enzymes)Low (Activated by Lewis Acids)
Primary Role Intermediate / Scaffold Glycosyl Donor
Reactivity Requires harsh conditions (reduction/hydrolysis)Reacts under mild catalysis (TMSOTf, BF₃[1][2]·OEt₂)
Shelf Stability Excellent (Years at RT)Moderate (Sensitive to moisture/acid; store at -20°C)
Atom Economy High (CN is small)Low (Trichloroacetimidate leaving group is heavy)
Mechanistic Pathways

The following diagram illustrates the divergent pathways. The Imidate is designed to leave (generating an oxocarbenium ion for coupling), whereas the Cyanide is designed to stay (providing a handle for functional group manipulation).

G Hemiacetal 1-OH Sugar (Precursor) Imidate Trichloroacetimidate (Reactive Donor) Hemiacetal->Imidate Cl3CCN, DBU (Base Activation) Cyanide Glycosyl Cyanide (Stable Scaffold) Hemiacetal->Cyanide TMSCN, Lewis Acid (Anomeric Substitution) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Imidate->Oxocarbenium TMSOTf (Lewis Acid) OGlycoside O-Glycoside (Natural Linkage) Oxocarbenium->OGlycoside + ROH (Acceptor) Amide C-Glycosyl Amide (Peptidomimetic) Cyanide->Amide H2O2, OH- (Hydrolysis) Amine C-Glycosyl Methylamine (Stable Linker) Cyanide->Amine LiAlH4 (Reduction)

Caption: Divergent utility of anomeric activation.[1] Imidates (red) facilitate glycosylation; Cyanides (blue) facilitate functional group transformation.[1]

Applications & Causality[1]

Why choose the Cyanide? (The "Stability" Argument)

Researchers select 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide when the target molecule must resist glycoside hydrolases (enzymes that cleave sugars).[1] The C–C bond renders the anomeric position chemically inert to physiological hydrolysis.

  • Target: C-Glycosides (e.g., Dapagliflozin analogs).[1][3]

  • Mechanism: The nitrile group (-CN) is a versatile "chiral pool" handle.[1] It can be hydrolyzed to a carboxylic acid (for coupling to amines) or reduced to an amine (for coupling to acids), creating non-hydrolyzable peptide isosteres.[1]

  • Stereochemistry: The benzoyl (Bz) groups at C2, C3, C4, and C6 are critical. The C2-benzoate participates via acyloxonium ion formation, directing the incoming cyanide nucleophile to the β-face (1,2-trans selectivity).

Why choose the Imidate? (The "Efficiency" Argument)

Researchers select Trichloroacetimidates when constructing complex oligosaccharides or conjugating sugars to drugs via a cleavable linker.

  • Target: O-Glycosides, Glycoproteins, Glycolipids.[1]

  • Mechanism: The trichloroacetimidate is a "super-leaving group." Upon coordination with a Lewis acid (e.g., TMSOTf), it departs rapidly, allowing a weak nucleophile (alcohol) to attack.[1]

  • Stereochemistry: Beta-selectivity is achieved through Neighboring Group Participation (NGP) of the C2-benzoyl group.[1]

Experimental Protocols

Protocol A: Synthesis of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl Cyanide

This protocol utilizes the "Hg(CN)₂/HgBr₂" method for high stereocontrol, or the modern TMSCN method.[1]

Reagents: 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide (Starting Material), Trimethylsilyl cyanide (TMSCN), TMSOTf (Catalyst).[1]

  • Preparation: Dissolve 1.0 eq of the glycosyl bromide in anhydrous Nitromethane/Toluene (1:1).

  • Cyanation: Add 1.5 eq of TMSCN and activated molecular sieves (4Å). Stir under Argon for 30 min.

  • Activation: Cool to 0°C. Add 0.1 eq of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise.

    • Note: The Lewis acid promotes the departure of the bromide. The C2-benzoyl group stabilizes the intermediate, blocking the alpha-face.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[1] The product (Cyanide) will be more polar than the bromide but less polar than the hydrolysis product.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1][4][5] Wash with brine.[1][5]

  • Purification: Recrystallize from Ethanol/Hexane to yield the pure β-anomer as white crystals.

    • Yield Expectation: 75–85%.[1]

    • Data Check: ¹³C NMR will show the nitrile carbon (~115-117 ppm) and the anomeric carbon (~65-70 ppm, significantly upfield from O-glycosides).[1]

Protocol B: Synthesis of Glycosyl Trichloroacetimidate (Schmidt Donor)

Standard protocol for generating the reactive donor.

Reagents: 2,3,4,6-Tetra-O-benzoyl-α/β-D-glucopyranose (1-OH), Trichloroacetonitrile (Cl₃CCN), DBU (Base).[1]

  • Preparation: Dissolve 1.0 eq of the 1-OH sugar in anhydrous DCM.

  • Activation: Add 5.0 eq of Trichloroacetonitrile .

  • Catalysis: Cool to 0°C. Add 0.1 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Critical Step: The reaction is reversible. Use anhydrous conditions to prevent hydrolysis.[1]

  • Reaction: Stir at 0°C for 1–2 hours.

  • Workup: Concentrate directly (do not wash with water if possible, or wash quickly with cold water).[1]

  • Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (to prevent acid-catalyzed decomposition of the imidate on the column).

    • Yield Expectation: 85–95%.[1]

    • Storage: Must be used immediately or stored at -20°C under Argon.[1]

Comparative Data Summary

ParameterGlycosyl Cyanide (β-Bz)Glycosyl Imidate (β-Bz)
Reaction Partner Electrophiles (after reduction) or Nucleophiles (hydrolysis)Nucleophiles (Alcohols/Acceptors)
Activation Reagent None (Stable) / H₂/Pd (Reduction)TMSOTf / BF₃[1][2]·OEt₂ (Lewis Acid)
Anomeric Selectivity β-selective (due to C2-Bz participation during synthesis)β-selective (due to C2-Bz participation during coupling)
Stability (Acid) HighLow (Hydrolyzes to 1-OH)
Stability (Base) Moderate (Benzoyl groups may cleave)Moderate (Imidate may rearrange to amide)
Typical Yield 70-85% (Synthesis)85-95% (Synthesis) / 60-90% (Coupling)

References

  • Schmidt, R. R., & Kinzy, W. (1994).[1] Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method.[1] Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123.[1] Link

  • Grynkiewicz, G., & BeMiller, J. N. (2006).[1] C-Glycosides: Synthetic Approaches and Applications. Journal of Carbohydrate Chemistry. (Review of C-glycosyl cyanide utility). Link

  • Myers, R. W., & Lee, Y. C. (1984).[1] Synthesis of C-glycosyl compounds from glycosyl cyanides. Carbohydrate Research, 152, 143-158.[1] (Protocol for converting cyanides to amides). Link[1]

  • Deng, S., et al. (1999).[1] Efficient Synthesis of Glycosyl Cyanides by the Reaction of Glycosyl Fluorides with Trimethylsilyl Cyanide. Journal of Organic Chemistry, 64(1), 202-208.[1] Link

Sources

Strategic Guide: Glycosyl Cyanides vs. Glycosyl Halides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of glycomimetics and nucleoside analogues, the choice of the anomeric intermediate is a critical decision point that dictates synthetic efficiency, stereochemical fidelity, and final product stability.

While Glycosyl Halides (bromides, chlorides, iodides) have historically served as the standard "donors" for O-glycosylation (Koenigs-Knorr type), they suffer from intrinsic hydrolytic instability and transient shelf-life. In contrast, Glycosyl Cyanides (Nitriles) represent a paradigm shift: they are bench-stable C-glycosidic scaffolds .

This guide demonstrates why modern drug discovery campaigns are increasingly targeting glycosyl cyanides as "divergent intermediates" to synthesize metabolically stable C-nucleosides, rather than relying on the direct coupling of unstable halides.

Part 1: Comparative Technical Analysis

The fundamental difference lies in their role: Halides are transient activated species designed to be consumed immediately. Cyanides are stable platforms designed for divergent library synthesis.

Table 1: Physicochemical & Operational Comparison
FeatureGlycosyl Halides (Br/Cl/I)Glycosyl Cyanides (CN)
Primary Role Activated Donor (for O/S/N-glycosylation)Stable Scaffold (for C-glycoside synthesis)
Bond Type C-X (Anomeric Carbon-Halogen)C-C (Anomeric Carbon-Carbon)
Hydrolytic Stability Low: Hydrolyzes in moist air (mins to hours)High: Stable in aqueous acid/base (years)
Metabolic Stability N/A (Precursor only)Excellent: C-C bond resists glycosidases
Stereochemistry Kinetic/Thermodynamic mixtures (Anomerizes)Configurationally stable (Locked anomer)
Synthetic Utility Single-use coupling (Substitution)Divergent "Hub" (Reduction, Cyclization, Hydrolysis)
Handling Requires anhydrous conditions/cold storageBench-stable solid; No special storage
The Stability Paradox & The Anomeric Effect

Glycosyl halides are destabilized by the exo-anomeric effect , where the lone pair of the ring oxygen donates electron density into the antibonding orbital of the C-X bond (


), weakening it and facilitating departure (hydrolysis).

Conversely, the cyano group in glycosyl cyanides is less electronegative than halogens and forms a strong C-C bond. The cyanide group can adopt a thermodynamically stable equatorial or axial position depending on the synthesis method, but once formed, it does not mutarotate or degrade under standard conditions.

Part 2: The "Cyanide Hub" Strategy (Visualized)

The primary advantage of glycosyl cyanides is their ability to serve as a divergent intermediate . Unlike halides, which must be coupled to a pre-formed nucleophile, the nitrile group itself can be transformed into complex heterocycles (C-nucleosides) or pharmacophores.

Cyanide_Hub Halide Glycosyl Halide (Transient/Unstable) Cyanide Glycosyl Cyanide (Stable Scaffold) Halide->Cyanide Lewis Acid + TMSCN (Stereoselective) Hydrolysis Products Hydrolysis Products Halide->Hydrolysis Products Moisture/Air (Degradation) Amide C-Glycosyl Amide (Peptidomimetics) Cyanide->Amide Hydrolysis Amine C-Glycosyl Methylamine (Linkers/Probes) Cyanide->Amine Reduction (LiAlH4) Tetrazole C-Glycosyl Tetrazole (Bioisostere) Cyanide->Tetrazole [3+2] Cycloaddition Nucleoside C-Nucleoside (Antivirals) Cyanide->Nucleoside Heterocycle Construction

Figure 1: The "Cyanide Hub" strategy showing the transformation of unstable halides into stable cyanide intermediates, which then act as precursors for diverse drug motifs.

Part 3: Validated Experimental Protocol

Protocol: Stereoselective Synthesis of Glycosyl Cyanides via TMSCN

Objective: Convert a transient glycosyl acetate/halide into a stable glycosyl cyanide without using toxic mercury salts (Hg(CN)₂).

Reagents:

  • Substrate: Per-O-acetylated sugar (e.g.,

    
    -D-ribofuranose 1-acetate).
    
  • Reagent: Trimethylsilyl cyanide (TMSCN).[1][2][3]

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or BF₃·OEt₂.

  • Solvent: Anhydrous Nitromethane (CH₃NO₂) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon atmosphere. Dissolve the per-O-acetylated sugar (1.0 equiv) in anhydrous nitromethane (0.2 M concentration).

    • Note: Nitromethane often enhances

      
      -selectivity due to solvent participation, whereas DCM may favor 
      
      
      
      -anomers via the anomeric effect.
  • Activation: Add TMSCN (1.5 – 2.0 equiv) via syringe. Cool the mixture to 0°C.

  • Catalysis: Dropwise add the Lewis Acid catalyst (TMSOTf, 0.1 – 0.2 equiv).

    • Mechanism:[4][5][6] The Lewis acid activates the C1-acetate, generating an oxocarbenium ion. The cyanide nucleophile attacks.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (the cyanide product is usually more polar than the starting acetate).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography.

Self-Validation Check:

  • NMR Verification: The anomeric proton (H-1) will shift significantly upfield compared to the halide.

  • IR Spectroscopy: Look for the characteristic weak nitrile stretch (

    
    ) around 2240–2250 cm⁻¹.
    

Part 4: Application in C-Nucleoside Synthesis[10][11]

The most potent application of glycosyl cyanides is in the synthesis of C-nucleosides (e.g., Remdesivir analogues, Pseudouridine mimics).

Unlike N-nucleosides (formed from halides), C-nucleosides possess a C-C bond at the anomeric center. This bond is resistant to nucleoside phosphorylases, granting the drug a significantly longer half-life in vivo.

Workflow Comparison:

  • Halide Route (Traditional): Coupling a glycosyl halide with a lithiated heterocycle.

    • Risk: Low stereocontrol, competing elimination reactions, handling unstable halides.

  • Cyanide Route (Modern):

    • Step 1: Synthesize Glycosyl Cyanide (Stable).

    • Step 2: React Cyanide with hydrazine/amidine derivatives.

    • Step 3: Build the heterocycle ring onto the sugar.

    • Advantage:[4][7][8][9][10] High stereochemical retention, no anomerization during coupling.

Nucleoside_Synthesis Start Glycosyl Cyanide Step1 Imidate/Amidine Formation Start->Step1 HCl / MeOH (Pinner Rxn) Step2 Cyclization with Hydrazine/Amine Step1->Step2 Ring Construction Final C-Nucleoside (1,2,4-Triazole/Pyrimidine) Step2->Final Deprotection

Figure 2: Stepwise construction of C-nucleosides using Glycosyl Cyanide as the anchor.

References

  • Stereoselective Synthesis of Glycosyl Cyanides by TMSOTf-Mediated Ring Opening. ResearchGate. [Link]

  • Recent Advances in the Chemical Synthesis of C-Glycosides. PubMed. [Link]

  • Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. ResearchGate. [Link]

  • Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. PubMed Central. [Link]

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. [Link]

Sources

Cost-effectiveness of using 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl cyanide in research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3,4,6-Tetra-O-benzoyl-


-D-glucopyranosyl cyanide  (hereafter referred to as TBGC ) as a strategic intermediate in carbohydrate chemistry. It evaluates its cost-effectiveness not merely by raw material price, but through the lens of process efficiency, stereochemical fidelity, and purification economy.

Executive Summary: The "Hidden" Economics of Stereocontrol

In the synthesis of C-glycosides—critical motifs in metabolically stable drug candidates (e.g., SGLT2 inhibitors, nucleoside analogs)—the choice of the glycosyl donor dictates the project's economic and temporal budget.[1]

2,3,4,6-Tetra-O-benzoyl-


-D-glucopyranosyl cyanide  is frequently superior to its benzyl- or acetyl-protected counterparts for one primary reason: Neighboring Group Participation (NGP) .
  • The Benzoyl Advantage: The C2-benzoyl group actively directs the formation of the

    
    -anomer (1,2-trans), often achieving >95:5 
    
    
    
    :
    
    
    ratios.
  • The Cost Implication: This high stereoselectivity eliminates the need for difficult, expensive, and yield-draining silica gel chromatography required to separate anomers formed by non-participating groups (like benzyl).[1] Furthermore, benzoylated intermediates are typically crystalline solids , allowing for scalable purification via recrystallization.[1]

Comparative Analysis: Benzoyl vs. Benzyl vs. Acetyl[2][3][4][5]

The following table contrasts TBGC with its common alternatives.

Table 1: Performance Matrix of Glycosyl Cyanide Precursors
FeatureBenzoyl (TBGC) Benzyl (Bn) Acetyl (Ac)
Stereoselectivity High

-selective
(via C2-NGP)
Low/Variable (Mixtures of

)
High

-selective
(via C2-NGP)
Intermediate Stability High (Stable solid, less prone to migration)High (Stable oil/solid, no migration)Moderate (Prone to acetyl migration)
Purification Method Recrystallization (Cheap, Scalable)Chromatography (Expensive, Slow)Recrystallization/Column
Deprotection Base (Zemplén, mild)Hydrogenolysis (Pd/C) or Lewis AcidBase (Zemplén, mild)
Crystallinity Excellent Poor (Often syrups/oils)Good
Overall Process Cost Lowest (Due to purification savings)Highest (Due to separation labor)Moderate
Mechanistic Insight: The Cost-Saving "Anchor"

The cost-effectiveness of TBGC is rooted in the mechanism shown below. The C2-benzoyl group forms a cyclic acyloxonium ion intermediate, which blocks the


-face, forcing the cyanide nucleophile to attack from the 

-face.

NGP_Mechanism Start Glucosyl Bromide (α-anomer) Inter Acyloxonium Ion (C2-Benzoyl Participation) Start->Inter Br- departure Inter->Inter C2-Bz anchors configuration Attack Cyanide Attack (β-face only) Inter->Attack Blocked α-face Product TBGC (β-D-glucopyranosyl cyanide) Attack->Product Stereoselective bond formation

Figure 1: Mechanism of Neighboring Group Participation (NGP) ensuring


-selectivity.

Experimental Protocols: Self-Validating Workflows

To maximize cost-effectiveness, the synthesis of TBGC should follow a streamlined protocol that avoids chromatography until the final step (if at all).

Phase 1: Synthesis of 2,3,4,6-Tetra-O-benzoyl- -D-glucopyranosyl Bromide

Precursor preparation.

  • Reactants: D-Glucose (1 eq), Benzoyl Chloride (5 eq), Pyridine (solvent/base).

  • Procedure:

    • Suspend glucose in pyridine. Cool to 0°C.[2]

    • Add BzCl dropwise (exothermic). Stir at RT overnight.

    • Pour into ice water. Filter the white precipitate (Pentabenzoyl glucose). Yield: ~90-95%.

    • Bromination:[3][4][5] Dissolve the solid in DCM. Add HBr (33% in AcOH).[2] Stir 2h.

    • Wash with NaHCO3, dry, and concentrate.[2] Recrystallize from Et2O/Hexane.[6]

  • Checkpoint: Product must be a white crystalline solid. MP: 128-131°C.[4]

Phase 2: Cyanidation to TBGC (The Core Protocol)

This step highlights the efficiency of the benzoyl group.[1]

Reagents:

  • 2,3,4,6-Tetra-O-benzoyl-

    
    -D-glucopyranosyl bromide (10 mmol)
    
  • Mercuric Cyanide [Hg(CN)₂] (11 mmol) (Note: TMSCN is a greener alternative, but Hg(CN)₂ remains the gold standard for yield in this specific transformation).

  • Nitromethane (solvent) - Critical for promoting the ionic mechanism.

Step-by-Step:

  • Dissolution: Dissolve 6.6 g (10 mmol) of the glycosyl bromide in 50 mL of dry nitromethane/benzene (1:1).

  • Reaction: Add 2.8 g (11 mmol) of Hg(CN)₂. Heat to 50-60°C for 2-4 hours.

    • Observation: A precipitate of HgBr₂ will form.

  • Work-up: Filter off the inorganic salts. Evaporate the solvent to dryness.

  • Purification (The Cost Saver): Dissolve the residue in a minimum amount of hot ethanol or ethyl acetate. Allow to cool slowly.

    • Result: TBGC crystallizes as pure white needles.

    • Yield: Typically 75-85%.

    • Stereochemistry: Exclusive

      
      -anomer due to NGP.
      

Decision Matrix: When to Use TBGC?

Use the following logic flow to determine if TBGC is the correct choice for your specific research application.

Decision_Matrix Start Start: C-Glycoside Synthesis Q1 Is β-stereochemistry required? Start->Q1 Q2 Is the target acid-sensitive? Q1->Q2 Yes (1,2-trans) Result_Bn Use Benzyl Analog Q1->Result_Bn No (need α or mix) Q3 Is scale > 5 grams? Q2->Q3 No (Base stable) Q2->Result_Bn Yes (Bz requires base to remove) Result_TBGC USE TBGC (Benzoyl-Cyanide) Q3->Result_TBGC Yes (Crystallization saves money) Result_Ac Use Acetyl Analog Q3->Result_Ac No (Chromatography acceptable)

Figure 2: Decision matrix for selecting the optimal glycosyl cyanide intermediate.

Cost-Benefit Conclusion

While the initial cost of benzoyl chloride is marginally higher than acetic anhydride, the Total Cost of Ownership (TCO) for the TBGC pathway is significantly lower for research and early-phase development:[1]

  • Labor Reduction: ~40% reduction in purification time (recrystallization vs. column chromatography).

  • Material Savings: Elimination of silica gel and large volumes of eluent solvents.

  • Reliability: The self-validating nature of the crystalline intermediate reduces the risk of batch failure or anomeric mixtures.

Recommendation: For any application requiring


-C-glycosides where the final molecule can withstand basic deprotection (Zemplén conditions), TBGC is the most cost-effective standard. 

References

  • Stereoselective C-Glycoside Synthesis

    • Title: Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected Donors.[7][8]

    • Source: National Institutes of Health (NIH) / PMC.[7]

    • URL:[Link]

  • Protecting Group Strategies

    • Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.[9][10][11][12][13][14]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Synthesis of Benzoyl-Protected Precursors

    • Title: A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses.[5]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • General C-Glycoside Reviews

    • Title: Recent Advances in the Chemical Synthesis of C-Glycosides.
    • Source: PubMed (Chem Rev).
    • URL:[Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and advancements in drug development, the synthesis and manipulation of complex carbohydrate derivatives are often essential. 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide is one such valuable intermediate, offering a unique combination of a protected glucose scaffold and a reactive cyanide functional group. However, its chemical nature demands a meticulous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of your work.

The primary hazard associated with 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide stems from its identity as a cyanogenic glycoside. While the benzoyl protecting groups offer stability, the anomeric cyanide group presents a significant toxicological risk.[1] The toxicity of cyanogenic glycosides is primarily due to their ability to release highly toxic hydrogen cyanide (HCN) gas upon hydrolysis, which can be initiated by contact with acids or enzymatic activity.[1][2] Inhalation, ingestion, or skin absorption of even small amounts of cyanide can be fatal, as it inhibits cellular respiration.[1][3] Furthermore, compounds containing the benzoyl cyanide moiety are considered highly toxic.[4]

This guide is structured to provide a clear, logical progression from understanding the risks to implementing robust safety protocols.

Hazard Assessment and Engineering Controls: The Foundation of Safety

A thorough understanding of the potential hazards is the first line of defense. The primary risks associated with 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide are acute toxicity from potential hydrogen cyanide release and irritation.

Engineering Controls are paramount in minimizing exposure and must be in place before any handling of the compound.

  • Certified Chemical Fume Hood: All manipulations of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide, including weighing, transfer, and reaction setup, must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is non-negotiable.

  • Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound. This area should be clearly marked with a warning sign indicating the presence of a highly toxic cyanide compound.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month. A cyanide spill kit must be available in the laboratory.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical to prevent personal exposure. The following table summarizes the minimum required PPE for handling 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against skin contact. In case of a tear in the outer glove, the inner glove offers continued protection.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and accidental contact with the eyes and face.
Body Protection A flame-resistant lab coat with long sleeves and tight cuffs.Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a combination organic vapor/acid gas/particulate cartridge.While working in a fume hood is the primary engineering control, a respirator provides an additional layer of protection, especially during spill cleanup or if there is a risk of fume hood failure.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Safe Handling and Experimental Workflow: A Step-by-Step Approach

A systematic and cautious approach to every step of the experimental process is crucial.

Preparation and Weighing
  • Don all required PPE before entering the designated work area.

  • Ensure the chemical fume hood is functioning correctly.

  • Carefully open the container of 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide inside the fume hood.

  • Use a dedicated, labeled spatula for weighing. Avoid creating dust.

  • Weigh the compound in a tared, sealed container to minimize the risk of inhalation or contamination.

  • Clean any residual powder on the balance and surrounding area within the fume hood immediately using a damp paper towel, which should then be disposed of as cyanide waste.

Reaction Setup and Monitoring
  • Perform all additions of reagents and solvents within the fume hood.

  • Be mindful of incompatibilities. Avoid contact with strong acids, which can rapidly generate hydrogen cyanide gas.

  • If a reaction requires heating, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.

  • Continuously monitor the reaction for any unexpected changes.

The following diagram illustrates the logical workflow for safely handling 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide from preparation to waste disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal Prep Don PPE & Verify Fume Hood Weigh Weigh Compound in Fume Hood Prep->Weigh Setup Reaction Setup in Fume Hood Weigh->Setup Monitor Monitor Reaction Setup->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (e.g., Chromatography) Workup->Purify Collect Collect All Cyanide Waste Purify->Collect Segregate Segregate Solid & Liquid Waste Collect->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: A logical workflow for handling 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide.

Emergency Procedures: Be Prepared for the Unexpected

Rapid and correct response to an emergency is critical when working with cyanide compounds.

Spill Response
  • Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from the cyanide spill kit.

    • Gently sweep the absorbed material into a designated, labeled container for cyanide waste.

    • Decontaminate the area with a 10% bleach solution, followed by a water rinse. All cleaning materials must be disposed of as cyanide waste.

  • Large Spill (or any spill outside of a fume hood):

    • EVACUATE THE LABORATORY IMMEDIATELY.

    • Activate the nearest fire alarm to alert others.

    • Call your institution's emergency response team and inform them of a cyanide spill.

    • Do not attempt to clean up a large spill yourself.

Personnel Exposure
  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.

    • Seek immediate medical attention.[5]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5]

    • Seek immediate medical attention.[5]

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing has stopped, perform artificial respiration. Do not perform mouth-to-mouth resuscitation. Use a bag-valve-mask or other appropriate device.[5]

    • Seek immediate medical attention.[5]

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Waste Disposal: A Critical Final Step

All waste contaminated with 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Segregation: Keep all cyanide-containing waste separate from other waste streams.

  • Containers: Use dedicated, clearly labeled, and sealed containers for cyanide waste. Separate solid and liquid waste into different containers.

  • Labeling: All waste containers must be labeled with "Hazardous Waste - Cyanide" and the full chemical name.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of cyanide waste. Do not pour any cyanide-containing solutions down the drain.

By adhering to these stringent safety protocols, researchers can confidently and safely utilize 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl cyanide in their vital work, minimizing risks and fostering a culture of safety in the laboratory.

References

  • Singh, R. K., et al. (2015, March 13). Benzoyl Cyanide: A Mild and Efficient Reagent for Benzoylation of Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 34(4), 241-251.
  • Public Health England. (2024, August 14). Hydrogen Cyanide: toxicological overview. GOV.UK. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Catechol.
  • Extension Toxicology Network (EXTOXNET). (n.d.). Cyanogenic glycosides. Retrieved from [Link]

  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • Bols, M., et al. (2024, July 26). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy.
  • Demchenko, A. V., et al. (2019, April 21). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(8), 2344-2365.
  • Codee, J. D. C., et al. (n.d.). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. European Journal of Organic Chemistry.
  • World Health Organization. (2004). Hydrogen Cyanide and Cyanides: Human Health Aspects (Cicads 61, 2004). INCHEM. Retrieved from [Link]

  • Heethoff, M., et al. (2017, March 28). Storage and release of hydrogen cyanide in a chelicerate (Oribatula tibialis). Proceedings of the National Academy of Sciences, 114(13), 3463-3468.
  • Seeberger, P. H. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry.
  • A representative Safety Data Sheet for a hazardous chemical compound.
  • van der Marel, G. A., et al. (2010, October 20).
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
  • Wikipedia. (n.d.). Hydrogen cyanide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Georganics. (n.d.). 2,3,4,6-Tetra-O-benzoyl-b-D-glucopyranosyl isothiocyanate.
  • Safe Work Australia. (n.d.). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Retrieved from [Link]

  • TCI Chemicals. (2025, March 1). Safety Data Sheet.
  • A representative Safety Data Sheet for a labor
  • PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl cyanide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.